N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan
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Overview
Description
(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a sulfonamide group, an indole ring, and a trifluoromethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid typically involves multiple steps, starting with the preparation of the indole ring and the sulfonamide group. Common synthetic routes include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the indole derivative with a sulfonyl chloride, such as 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, in the presence of a base like pyridine.
Coupling Reactions: The final step involves coupling the sulfonamide-indole intermediate with a suitable propanoic acid derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Substituted benzenesulfonamido derivatives.
Scientific Research Applications
(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammation or cancer pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation or inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid stands out due to its combination of a sulfonamide group, an indole ring, and a trifluoromethyl group, which imparts unique chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H14ClF3N2O4S |
---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
(2S)-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C18H14ClF3N2O4S/c19-14-6-5-11(8-13(14)18(20,21)22)29(27,28)24-16(17(25)26)7-10-9-23-15-4-2-1-3-12(10)15/h1-6,8-9,16,23-24H,7H2,(H,25,26)/t16-/m0/s1 |
InChI Key |
YOZOZANENKPWEP-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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